

An In-depth Technical Guide to 4,4,4-Trifluorocrotonic Acid

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Compound of Interest

Compound Name: 4,4,4-Trifluorocrotonic acid

Cat. No.: B1336202

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This technical guide provides a comprehensive overview of **4,4,4-Trifluorocrotonic acid**, a valuable fluorinated building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. This document details its chemical identity, physical properties, a representative synthetic protocol, and a logical workflow for its preparation.

Chemical Identity and Structure

4,4,4-Trifluorocrotonic acid is a carboxylic acid characterized by a trifluoromethyl group at the terminal position of a four-carbon chain containing a double bond.

IUPAC Name: (2E)-4,4,4-Trifluorobut-2-enoic acid[1]

Synonyms: **4,4,4-Trifluorocrotonic acid**, trans-4,4,4-Trifluoro-2-butenic acid[1]

CAS Number: 71027-02-6[2][3]

Molecular Formula: C₄H₃F₃O₂[1][2]

Molecular Weight: 140.06 g/mol [1][2]

Chemical Structure:

Canonical SMILES: C(=CC(F)(F)F)C(=O)O[1]

Physicochemical Properties

The introduction of the trifluoromethyl group significantly influences the physicochemical properties of the crotonic acid scaffold, enhancing its utility in drug discovery by improving metabolic stability and lipophilicity.^[4]

Property	Value	Reference
Melting Point	55-56 °C	[2]
Boiling Point	68-69 °C @ 20 mmHg	[2]
Density (Predicted)	1.411 ± 0.06 g/cm ³	[2]

Synthesis of 4,4,4-Trifluorocrotonic Acid

The synthesis of **4,4,4-Trifluorocrotonic acid** can be achieved through various synthetic routes. A common approach involves the oxidation of the corresponding aldehyde, 4,4,4-trifluorocrotonaldehyde, or the hydrolysis of its ester, such as ethyl 4,4,4-trifluorocrotonate. The following is a representative experimental protocol for the synthesis via the hydrolysis of ethyl 4,4,4-trifluorocrotonate.

Experimental Protocol: Hydrolysis of Ethyl 4,4,4-trifluorocrotonate

Materials:

- Ethyl 4,4,4-trifluorocrotonate
- Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
- Tetrahydrofuran (THF) or Dioxane
- Water (deionized)
- Hydrochloric acid (HCl), 1M solution
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser (if heating is required)
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4,4,4-trifluorocrotonate (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran and water.
- **Hydrolysis:** To the stirred solution, add an aqueous solution of lithium hydroxide or sodium hydroxide (1.1 to 1.5 equivalents). The reaction is typically stirred at room temperature but may be gently heated to ensure complete conversion.
- **Monitoring the Reaction:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature if it was heated. Acidify the mixture to a pH of approximately 1-2 by the slow addition of 1M hydrochloric acid.
- **Extraction:** Transfer the acidified mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **4,4,4-Trifluorocrotonic acid**.
- **Purification:** The crude product can be further purified by recrystallization or column chromatography if necessary to obtain the final product of high purity.

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of **4,4,4-Trifluorocrotonic acid** from its ethyl ester.



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Caption: Synthetic workflow for **4,4,4-Trifluorocrotonic acid**.

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